

What are the physical and chemical properties of α -D-Galactose pentaacetate

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Compound of Interest

Compound Name: *α -D-Galactose pentaacetate*

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An In-depth Technical Guide to α -D-Galactose Pentaacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

α -D-Galactose pentaacetate is a fully acetylated derivative of D-galactose, a monosaccharide found in various natural sources. This white crystalline powder serves as a crucial intermediate in carbohydrate chemistry and has garnered significant interest for its potential biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of α -D-Galactose pentaacetate, detailed experimental protocols for its synthesis and characterization, and an exploration of its known biological relevance. All quantitative data are summarized in structured tables for ease of reference, and key experimental workflows are visualized using diagrams.

Physical and Chemical Properties

α -D-Galactose pentaacetate is a stable, crystalline solid at room temperature. Its physical and chemical characteristics are essential for its application in synthesis and biological studies.

General Properties

Property	Value
IUPAC Name	[(2R,3S,4S,5R,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate
Synonyms	1,2,3,4,6-Penta-O-acetyl- α -D-galactopyranose, Pentaacetyl- α -D-galactose
CAS Number	4163-59-1
Molecular Formula	C ₁₆ H ₂₂ O ₁₁ [1]
Molecular Weight	390.34 g/mol [1]
Appearance	White crystalline powder
Melting Point	94-98 °C [2]
Specific Rotation ([α] _D)	+103° to +107° (c=1, in Chloroform)

Solubility

Qualitative solubility tests indicate that α -D-Galactose pentaacetate is soluble in organic solvents like ethanol, methanol, and chloroform. It has low solubility in water. Quantitative solubility data is not readily available in the reviewed literature.

Stability and Reactivity

As a fully acetylated sugar, α -D-Galactose pentaacetate is relatively stable under neutral and dry conditions. The acetyl groups act as protecting groups, preventing reactions at the hydroxyl positions. However, it is susceptible to hydrolysis under acidic or basic conditions, which will remove the acetyl groups to yield D-galactose. The stability of acetylated sugars is a subject of ongoing research, with factors like pH and solvent influencing the rate of deacetylation.

Synthesis and Characterization

The most common method for the synthesis of α -D-Galactose pentaacetate is the acetylation of D-galactose using an excess of an acetylating agent in the presence of a catalyst.

Experimental Protocol: Synthesis of α -D-Galactose Pentaacetate

Materials:

- D-galactose
- Acetic anhydride
- Anhydrous pyridine
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate (MgSO_4)
- Ethanol
- Round-bottom flask
- Magnetic stirrer
- Stir bar
- Dropping funnel
- Ice bath
- Rotary evaporator
- Separatory funnel
- Erlenmeyer flask
- Filtration apparatus

Procedure:

- In a clean, dry round-bottom flask, dissolve D-galactose in anhydrous pyridine with stirring. The flask should be equipped with a magnetic stir bar.
- Cool the solution in an ice bath.
- Slowly add acetic anhydride to the cooled solution using a dropping funnel. An excess of acetic anhydride is typically used.
- After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, pour the mixture into ice-cold water and extract the product with dichloromethane.
- Wash the organic layer sequentially with saturated sodium bicarbonate solution and water.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
- Purify the crude α -D-Galactose pentaacetate by recrystallization from ethanol to yield a white crystalline solid.

Characterization Methods

The identity and purity of the synthesized α -D-Galactose pentaacetate can be confirmed using various analytical techniques.

^1H and ^{13}C NMR spectroscopy are powerful tools for the structural elucidation of α -D-Galactose pentaacetate. The number of signals, their chemical shifts, multiplicities, and coupling constants provide detailed information about the arrangement of atoms in the molecule.

^1H NMR Spectral Data (typical values in CDCl_3): Detailed peak assignments with chemical shifts, multiplicities, and coupling constants are not consistently available in a single reference.

However, the spectrum is characterized by signals corresponding to the anomeric proton, other ring protons, and the methyl protons of the five acetate groups.

¹³C NMR Spectral Data (typical values in CDCl₃): The ¹³C NMR spectrum will show signals for the carbons of the galactose ring and the carbonyl and methyl carbons of the acetate groups. Specific chemical shift assignments require detailed 2D NMR experiments.

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of α-D-Galactose pentaacetate is characterized by the presence of strong ester carbonyl stretching vibrations and the absence of the broad hydroxyl (-OH) stretching band that would be present in the starting material, D-galactose.

FTIR Spectral Data (typical values):

Wavenumber (cm ⁻¹)	Assignment
~1740-1750	C=O (ester carbonyl) stretch
~1220-1240	C-O (ester) stretch
~1040-1080	C-O (pyranose ring) stretch
No broad peak at ~3200-3600	Absence of O-H stretch

Mass spectrometry can be used to confirm the molecular weight of α-D-Galactose pentaacetate.

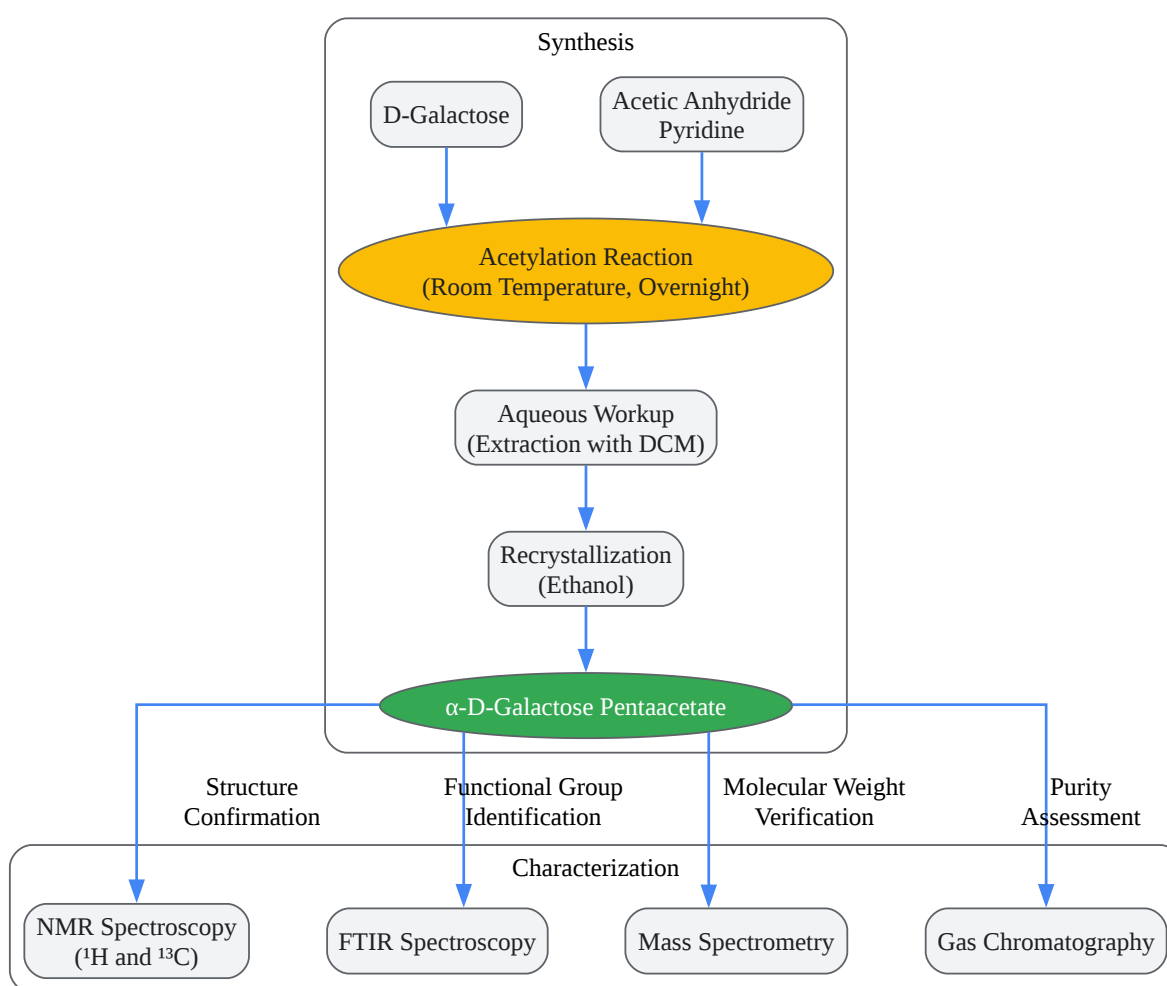
Gas chromatography can be employed to assess the purity of the synthesized compound.

Biological Activity and Applications

While often used as a synthetic intermediate, α-D-Galactose pentaacetate has been reported to exhibit some biological activities. It has been investigated for its potential antiviral, antibacterial, and antitumor properties. Furthermore, studies have shown that it can inhibit leucine-induced insulin release from pancreatic islets, suggesting a potential role in modulating insulin secretion. Its ability to cross cell membranes more readily than its unacetylated counterpart, D-galactose, makes it a useful tool for studying carbohydrate metabolism and its effects within cells.

Experimental Workflow and Logical Relationships

The synthesis and characterization of α -D-Galactose pentaacetate follow a logical progression of steps, from the initial reaction to the final purity assessment.



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Synthesis and Characterization Workflow of α -D-Galactose Pentaacetate.

Conclusion

α -D-Galactose pentaacetate is a valuable compound for researchers in carbohydrate chemistry and drug development. Its well-defined physical and chemical properties, along with established synthetic and characterization protocols, make it a versatile building block for more complex molecules. The emerging evidence of its biological activities warrants further investigation into its potential therapeutic applications. This guide provides a foundational understanding of α -D-Galactose pentaacetate to support its effective use in scientific research.

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- To cite this document: BenchChem. [What are the physical and chemical properties of α -D-Galactose pentaacetate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1276447#what-are-the-physical-and-chemical-properties-of-a-d-galactose-pentaacetate]

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